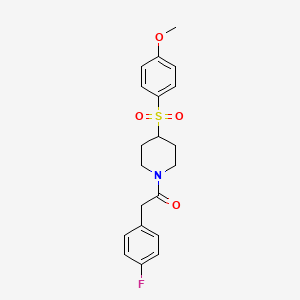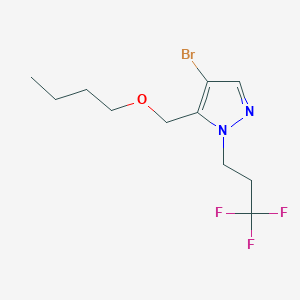
2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show a central benzene ring substituted with four methyl groups and a sulfonamide group. The sulfonamide group would be further substituted with a 4-(4-methylpiperazine-1-carbonyl)phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Oxidative Cross-Coupling Reactions
Benzenesulfonamides have been utilized in oxidative cross-coupling reactions to produce derivatives with potential applications in synthetic chemistry. For example, N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters to produce 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives, showcasing their utility in creating complex molecular structures (Miura et al., 1998).
Carbonic Anhydrase Inhibition
Several studies have highlighted the role of benzenesulfonamide derivatives as carbonic anhydrase inhibitors. These compounds have shown potent inhibitory effects on human carbonic anhydrase isoforms, suggesting their potential in developing therapeutic agents for conditions such as glaucoma and possibly cancer (Nocentini et al., 2016).
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have also been explored for their photodynamic therapy (PDT) applications. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated significant potential for Type II photosensitizers in treating cancer, highlighting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Synthesis of Novel Compounds
Benzenesulfonamides serve as key intermediates in the synthesis of a wide range of novel compounds with varied biological activities. For instance, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrated antimicrobial activity, emphasizing the versatility of benzenesulfonamides in medicinal chemistry (Sarvaiya et al., 2019).
Mechanism of Action
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-15-14-16(2)18(4)21(17(15)3)29(27,28)23-20-8-6-19(7-9-20)22(26)25-12-10-24(5)11-13-25/h6-9,14,23H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWVTWLXEFDPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

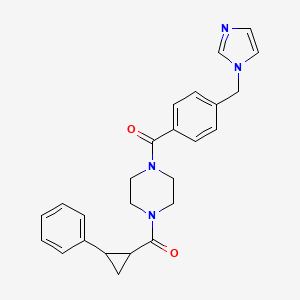
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)
![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)
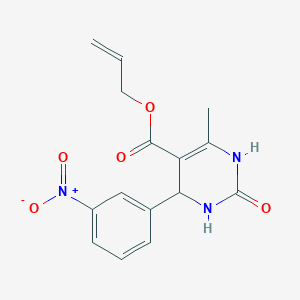
![2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919344.png)
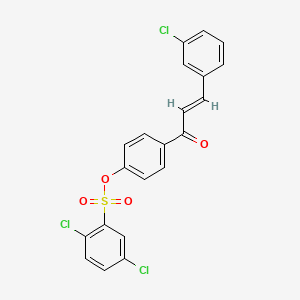
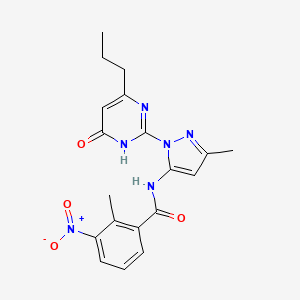
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)
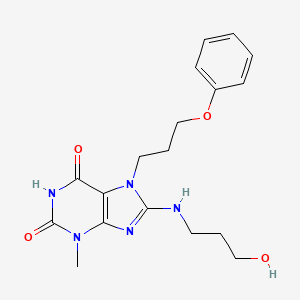
![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)
